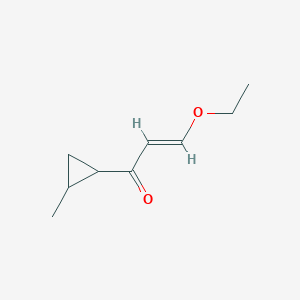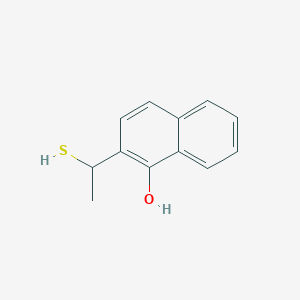
2-(1-Sulfanylethyl)naphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Sulfanylethyl)naphthalen-1-ol typically involves the reaction of 2-naphthol with a suitable sulfanylethylating agent under controlled conditions . The reaction conditions often include the use of a base to deprotonate the hydroxyl group of 2-naphthol, followed by the addition of the sulfanylethylating agent .
Industrial Production Methods
the general approach would likely involve large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity .
化学反应分析
Types of Reactions
2-(1-Sulfanylethyl)naphthalen-1-ol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to reduce the naphthalene ring.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
科学研究应用
2-(1-Sulfanylethyl)naphthalen-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(1-Sulfanylethyl)naphthalen-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the sulfanyl group can participate in redox reactions. These interactions can affect various biochemical pathways, although detailed studies are still needed to fully elucidate these mechanisms .
相似化合物的比较
Similar Compounds
2-Naphthol: A precursor to 2-(1-Sulfanylethyl)naphthalen-1-ol, known for its use in organic synthesis.
1-Naphthol: Similar structure but with the hydroxyl group at a different position, leading to different reactivity.
2-Methoxynaphthalene: Similar aromatic structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
This compound is unique due to the presence of both a sulfanyl group and a hydroxyl group on the naphthalene ring. This combination of functional groups provides distinct chemical reactivity and potential biological activities that are not observed in its simpler analogs .
属性
分子式 |
C12H12OS |
|---|---|
分子量 |
204.29 g/mol |
IUPAC 名称 |
2-(1-sulfanylethyl)naphthalen-1-ol |
InChI |
InChI=1S/C12H12OS/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-8,13-14H,1H3 |
InChI 键 |
ZOJLOHGLXUPFSX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C2=CC=CC=C2C=C1)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


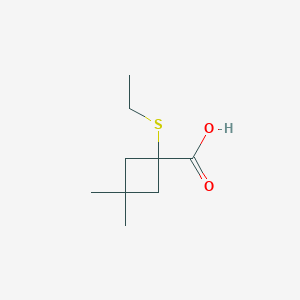
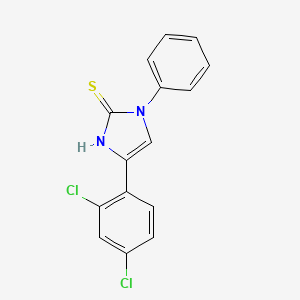
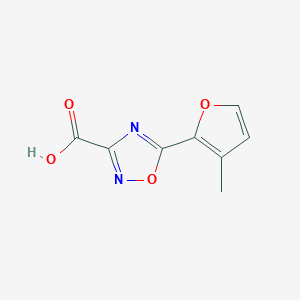
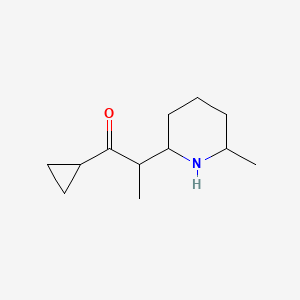
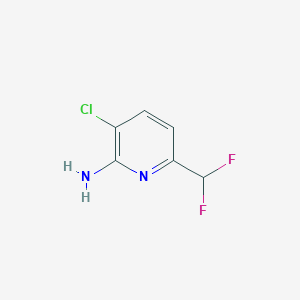

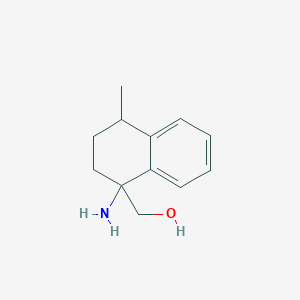
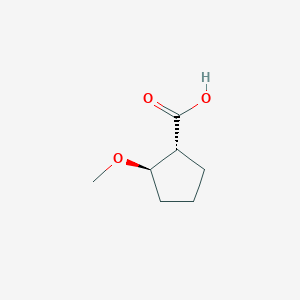
![7-Bromo-5-methoxy-1H,2H,3H-pyrrolo[2,3-C]pyridine](/img/structure/B13060928.png)
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13060932.png)
![methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate](/img/structure/B13060937.png)
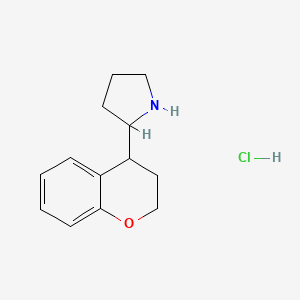
![[2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13060951.png)
